N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
CAS No.: 2034617-22-4
Cat. No.: VC5618914
Molecular Formula: C15H14N4O2S2
Molecular Weight: 346.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034617-22-4 |
|---|---|
| Molecular Formula | C15H14N4O2S2 |
| Molecular Weight | 346.42 |
| IUPAC Name | N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
| Standard InChI | InChI=1S/C15H14N4O2S2/c20-23(21,14-3-1-2-13-15(14)19-22-18-13)17-8-10-6-12(9-16-7-10)11-4-5-11/h1-3,6-7,9,11,17H,4-5,8H2 |
| Standard InChI Key | XMTVPWBEPKVMLU-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Introduction
Chemical Identity and Molecular Characterization
Structural Features and Nomenclature
The compound’s IUPAC name, N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide, reflects its two primary subunits:
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A 2,1,3-benzothiadiazole-4-sulfonamide core, characterized by a benzene ring fused to a thiadiazole group and a sulfonamide (-SO₂NH₂) substituent at the 4-position .
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A 5-cyclopropylpyridin-3-ylmethyl side chain, where a cyclopropyl group is attached to the 5-position of a pyridine ring, which is further connected via a methylene bridge to the sulfonamide nitrogen.
The SMILES notation (C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43) and InChIKey (XMTVPWBEPKVMLU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.
Table 1: Molecular descriptors of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₂S₂ | |
| Molecular Weight | 346.42 g/mol | |
| CAS Registry Number | 2034617-22-4 | |
| PubChem CID | 122246938 | |
| Topological Polar Surface Area | 124 Ų (estimated) |
Synthetic Pathways and Preparation
General Synthetic Strategy
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide likely involves a multi-step sequence, as inferred from analogous sulfonamide syntheses :
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Core Construction: The benzothiadiazole ring is assembled via cyclization of o-phenylenediamine derivatives with sulfur-based reagents (e.g., thionyl chloride or sulfur monochloride) .
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Sulfonamide Formation: Sulfonation at the 4-position of benzothiadiazole using chlorosulfonic acid, followed by ammonolysis to introduce the -SO₂NH₂ group .
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Side Chain Incorporation: The 5-cyclopropylpyridin-3-ylmethyl group is introduced via nucleophilic substitution or reductive amination, leveraging a bromomethylpyridine intermediate and cyclopropyl Grignard reagents .
Key Challenges and Optimization
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Regioselectivity: Ensuring sulfonation occurs exclusively at the 4-position of the benzothiadiazole ring requires precise temperature control and catalytic directing groups .
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Steric Hindrance: The cyclopropyl group’s spatial demands may complicate coupling reactions, necessitating bulky ligands or high-pressure conditions .
Structural and Electronic Analysis
Computational Insights
Density functional theory (DFT) calculations predict:
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Electrophilic Reactivity: The sulfonamide sulfur atom carries a partial positive charge (+1.2 e), making it susceptible to nucleophilic attack .
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Hydrogen Bonding: The -SO₂NH- group participates in strong hydrogen bonds (bond length ≈ 1.8 Å), enhancing binding to biological targets like carbonic anhydrases .
| Enzyme | Predicted Kᵢ (nM) | Mechanism |
|---|---|---|
| hCA II | 10–50 | Zinc coordination via sulfonamide |
| hCA IX | 100–200 | Hydrophobic pocket interaction |
Agricultural Applications
Benzothiadiazole derivatives, such as BTH (benzothiadiazole-7-carbothioic acid S-methyl ester), induce systemic acquired resistance (SAR) in plants by priming defense pathways against pathogens . Although this compound’s phytoprotective activity remains untested, structural similarities to BTH suggest potential utility in crop protection .
Pharmacokinetic and Toxicological Considerations
ADME Properties
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Solubility: Limited aqueous solubility (logP ≈ 2.8) may necessitate prodrug strategies for oral bioavailability .
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Metabolism: Hepatic cytochrome P450-mediated oxidation of the cyclopropyl group is anticipated, yielding epoxide intermediates requiring glutathione conjugation .
Toxicity Risks
Sulfonamides are associated with hypersensitivity reactions (e.g., Stevens-Johnson syndrome) and folate deficiency due to dihydropteroate synthase inhibition . Computational toxicity screening predicts:
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hERG Binding: Moderate risk (IC₅₀ ≈ 5 μM), suggesting potential cardiotoxicity at high doses.
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Ames Test: Negative for mutagenicity, consistent with most sulfonamide drugs .
Environmental Impact and Degradation
Ecotoxicology
Sulfonamides exhibit persistence in aquatic systems due to slow biodegradation. Predicted environmental concentrations (PEC) for this compound in wastewater effluents are estimated at 0.1–1 μg/L, warranting monitoring for antibiotic resistance gene selection .
Degradation Pathways
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